H-Tyr-Tyr-OH

Descripción general

Descripción

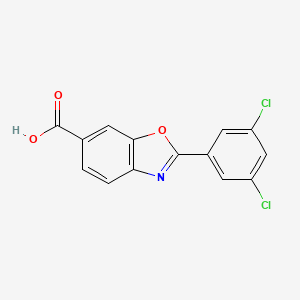

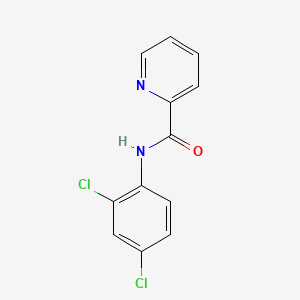

H-TYR-TYR-OH is a dipeptide comprising two tyrosine molecules linked together It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Aplicaciones Científicas De Investigación

H-TYR-TYR-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and cleavage.

Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

Medicine: Explored for its potential therapeutic applications, including as a precursor for bioactive peptides.

Industry: Utilized in the production of biodegradable polymers and as a building block for various chemical products.

Mecanismo De Acción

Target of Action

Tyrosyltyrosine, also known as H-TYR-TYR-OH, primarily targets protein kinases . These enzymes play a crucial role in cellular processes such as cell division, growth, and death by transferring phosphate groups to tyrosine residues .

Mode of Action

Tyrosyltyrosine interacts with its targets through a process known as phosphorylation . This involves the transfer of phosphate groups to tyrosine residues by protein kinases . This is a key post-translational modification that helps in the propagation of extracellular information to intracellular signal transduction .

Biochemical Pathways

Tyrosyltyrosine is involved in the tyrosine metabolism pathway . In this pathway, tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to other aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

The pharmacokinetics of tyrosyltyrosine involve its absorption, distribution, metabolism, and elimination . About 70-80% of an oral dose of tyrosine is absorbed from the intestine, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of tyrosine are achieved about 3 hours after an oral dose . The main route of metabolism of tyrosine is conversion to T3 and deactivation, mediated by three peripheral deiodinases .

Result of Action

The action of tyrosyltyrosine results in the formation of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . These tyrosine-derived metabolites are essential to plant survival and also provide us with essential micronutrients and medicine .

Action Environment

The action, efficacy, and stability of tyrosyltyrosine can be influenced by various environmental factors . For instance, the bioavailability of tyrosine can be affected by factors such as the pH of the environment, temperature, and the presence of other substances

Análisis Bioquímico

Biochemical Properties

Tyrosyltyrosine is involved in numerous biochemical reactions. It interacts with a variety of enzymes and proteins, contributing to the diversity of tyrosine biochemistry . These interactions are crucial for molecular design and synthesis, including chemical biology and bioconjugation .

Cellular Effects

Tyrosyltyrosine influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The compound’s role in these processes underscores its importance in cellular biochemistry.

Molecular Mechanism

At the molecular level, Tyrosyltyrosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions elucidate the mechanism of action of Tyrosyltyrosine and its significant role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrosyltyrosine change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Tyrosyltyrosine vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings provide valuable insights into the dosage-dependent effects of Tyrosyltyrosine.

Metabolic Pathways

Tyrosyltyrosine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels . These interactions highlight the compound’s role in cellular metabolism.

Transport and Distribution

Tyrosyltyrosine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation . Understanding these processes is essential for studying the biochemical properties of Tyrosyltyrosine.

Subcellular Localization

The subcellular localization of Tyrosyltyrosine affects its activity or function. Targeting signals or post-translational modifications direct it to specific compartments or organelles . These processes underscore the importance of subcellular localization in the function of Tyrosyltyrosine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-TYR-TYR-OH can be synthesized through peptide bond formation between two tyrosine molecules. This process typically involves the use of coupling reagents such as carbodiimides (e.g., DCC) and protecting groups to prevent unwanted side reactions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of tyrosyltyrosine may involve enzymatic synthesis using tyrosine ligase enzymes. These enzymes catalyze the formation of peptide bonds between tyrosine molecules under mild conditions, making the process more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions

H-TYR-TYR-OH undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dityrosine, a cross-linked product.

Reduction: Reduction reactions can break the peptide bond, yielding individual tyrosine molecules.

Substitution: Substitution reactions can modify the phenolic hydroxyl groups of tyrosyltyrosine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under acidic or neutral conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) under basic conditions.

Substitution: Various electrophiles in the presence of a base to deprotonate the phenolic hydroxyl groups.

Major Products

Oxidation: Dityrosine

Reduction: Individual tyrosine molecules

Substitution: Modified tyrosyltyrosine derivatives

Comparación Con Compuestos Similares

Similar Compounds

Tyrosine: A single amino acid with similar chemical properties but lacks the peptide bond present in tyrosyltyrosine.

Dityrosine: An oxidized form of tyrosyltyrosine with a cross-linked structure.

N-acetyltyrosine: A modified form of tyrosine with an acetyl group attached to the amino group.

Uniqueness

H-TYR-TYR-OH is unique due to its dipeptide structure, which allows it to participate in peptide bond formation and cleavage reactions. This property makes it valuable for studying protein synthesis and degradation processes. Additionally, its ability to undergo various chemical modifications provides opportunities for developing new bioactive compounds and materials.

Propiedades

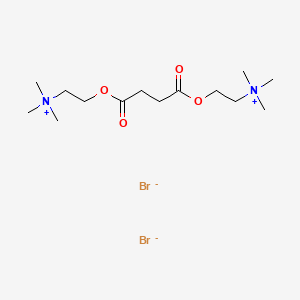

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c19-15(9-11-1-5-13(21)6-2-11)17(23)20-16(18(24)25)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10,19H2,(H,20,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQGKXUEKGKTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875037 | |

| Record name | TYR-TYR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosyl-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1050-28-8 | |

| Record name | TYR-TYR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tyrosyltyrosine?

A1: The molecular formula of Tyrosyltyrosine is C18H20N2O5, and its molecular weight is 344.38 g/mol.

Q2: What spectroscopic data is available for characterizing Tyrosyltyrosine?

A2: Tyrosyltyrosine can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): This technique provides information on the structure and dynamics of the molecule in solution. [, , , ]

- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups and provides information on molecular vibrations. [, , ]

- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the molecule. [, , , ]

- UV-Vis Spectroscopy: This technique examines the absorption and transmission of light through a solution of the compound, providing information about its electronic structure and potential for interactions with other molecules. [, , , ]

Q3: Are there different conformations of Tyrosyltyrosine?

A3: Yes, Tyrosyltyrosine can exist in different conformations due to the flexibility of the peptide bond and the rotation around the single bonds adjacent to the tyrosine aromatic rings. These conformations can influence its biological activity and interactions with other molecules. [, ]

Q4: How does the stereochemistry of Tyrosyltyrosine influence its properties?

A4: Research indicates that the stereochemistry of the tyrosine residues significantly affects the self-assembly and hydrogelation properties of cyclic Tyrosyltyrosine (cYY). While (LL)-cYY readily forms hydrogels with distinct properties depending on the initial solid form, (DL)-cYY consistently precipitates as a single crystal form. []

Q5: What is known about the biological activity of Tyrosyltyrosine?

A5: Tyrosyltyrosine has demonstrated several biological activities, including:

- Antioxidant activity: It can scavenge free radicals and protect against oxidative stress. [, ]

- Immunomodulatory activity: Research suggests potential roles in influencing immune responses. [, ]

- Anticancer activity: Some studies suggest potential for inhibiting the growth of certain cancer cell lines. [, ]

Q6: How does Tyrosyltyrosine exert its antioxidant activity?

A6: Tyrosyltyrosine, particularly the sequence Gly-Tyr-Tyr, exhibits antioxidant activity comparable to carnosine, likely due to the presence of the phenolic hydroxyl groups on the tyrosine residues, which can donate hydrogen atoms to scavenge free radicals. []

Q7: Has Tyrosyltyrosine been investigated for potential therapeutic applications?

A7: Research on Tyrosyltyrosine for therapeutic purposes is ongoing. Some studies suggest potential applications in treating conditions like Alzheimer's disease, neurodegenerative diseases, and cancer. [, , ]

Q8: What are the implications of Tyrosyltyrosine in Alzheimer's disease?

A8: Studies using a mouse model of Alzheimer’s disease found that oral administration of Tyr-Trp, which leads to increased Tyrosyltyrosine formation, increased brain norepinephrine metabolism and improved short-term memory deficits. [] This suggests a potential role for Tyrosyltyrosine in influencing brain function and neuroprotection.

Q9: Can Tyrosyltyrosine cross the blood-brain barrier?

A9: While Tyrosyltyrosine itself has not been explicitly studied for blood-brain barrier penetration, research on similar dipeptides, like Tyr-Trp, suggests that they can influence brain metabolism and function, indicating potential for crossing the barrier. [, ]

Q10: How does Tyrosyltyrosine interact with metal ions?

A10: The interaction of Tyrosyltyrosine with metal ions, like copper, can significantly impact its properties and reactivity. Studies show that copper binding to amyloid-β peptide oligomers, which contain Tyrosyltyrosine sequences, enhances oxidative pathways and promotes the formation of Tyr-Tyr crosslinks. []

Q11: Can Tyrosyltyrosine be used in the synthesis of nanoparticles?

A11: Yes, Tyrosyltyrosine-rich peptides have been successfully employed in the synthesis of gold and palladium nanoparticles. The tyrosine residues act as both reducing and capping agents, controlling the size and shape of the resulting nanoparticles. [, ]

Q12: Does Tyrosyltyrosine possess catalytic properties?

A12: While Tyrosyltyrosine itself might not directly act as a catalyst, its presence can influence catalytic processes. For example, gold nanoparticles synthesized using a tyrosine-rich peptide demonstrated catalytic activity in the reduction of 4-nitrophenol to 4-aminophenol. []

Q13: Have there been computational studies on Tyrosyltyrosine?

A13: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations have been employed to study the conformational preferences, interactions with other molecules, and electronic properties of Tyrosyltyrosine. [, , ]

Q14: What is the impact of structural modifications on the activity of Tyrosyltyrosine?

A14: Modifying the Tyrosyltyrosine structure, such as adding specific amino acids or changing chirality, can significantly influence its activity, potency, and selectivity. For instance, substituting phenylalanine residues with tyrosine in a hexapeptide related to cycloamanide A enhanced its immunosuppressive activity. []

Q15: Can you provide an example of how the structure-activity relationship (SAR) has been explored for Tyrosyltyrosine derivatives?

A15: Researchers studying the ORL1 receptor developed analogs of the peptide agonist Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 by substituting Lys with Orn, Dab, or Dap. The study revealed that substituting Lys with shorter amino acids could increase the agonist or antagonist activity of the peptide. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

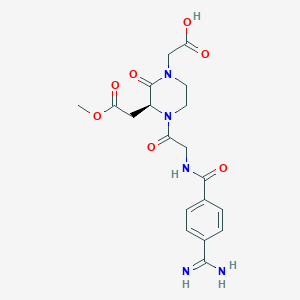

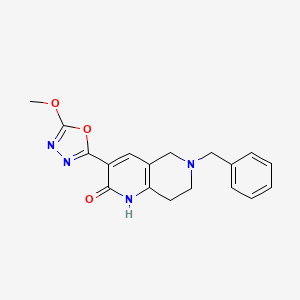

![(2S,3S)-2-(dimethylamino)-N-[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methylpentanamide](/img/structure/B1682575.png)

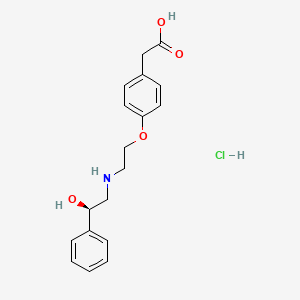

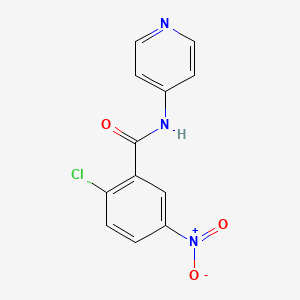

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1682580.png)

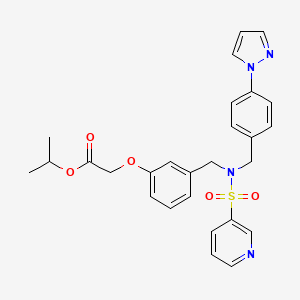

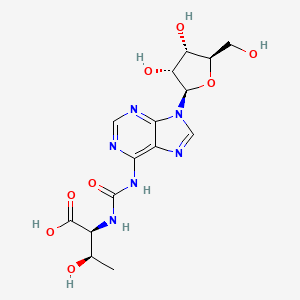

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)